Rehmapicroside

Description

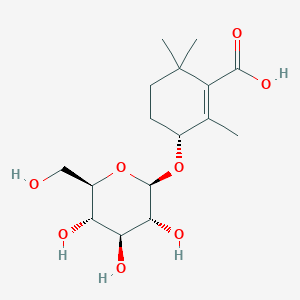

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYUWPGZACWPPQ-QLDIZCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmapicroside: A Technical Guide to its Natural Source, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmapicroside is an ionone glycoside that has been isolated from the rhizome of Rehmannia glutinosa[1]. This perennial herb, belonging to the Orobanchaceae family, is a cornerstone of traditional Chinese medicine, where it is known as "Sheng Di Huang" (fresh root) or "Gan Di Huang" (dried root)[2]. Rehmannia glutinosa is cultivated widely in China, Japan, and Korea and is recognized for its rich and complex phytochemical profile[3]. The roots of the plant are the primary part used for medicinal purposes and are a source of various bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and ionones like this compound[4][5][6]. This guide provides an in-depth overview of the natural origin of this compound, methods for its extraction and analysis, and insights into its biosynthetic origins.

Data Presentation: Chemical Constituents of Rehmannia glutinosa

| Compound Class | Compound Name | Plant Part | Concentration Range (mg/g of dry weight) | Reference |

| Iridoid Glycosides | Catalpol | Leaves | 3.81 - 24.51 | [2] |

| Ajugol | Leaves | 0.55 - 10.23 | [2] | |

| Phenylethanoid Glycosides | Acteoside | Leaves | 1.34 - 21.16 | [2] |

| Saccharides | Monosaccharides/Oligosaccharides | Leaves | 7.71 - 120.73 | [2] |

| Polysaccharides | Leaves | 5.63 - 15.57 | [2] |

Experimental Protocols

The isolation and purification of this compound from Rehmannia glutinosa involves a multi-step process combining solvent extraction and various chromatographic techniques. Below is a detailed methodology synthesized from established protocols for the isolation of chemical constituents from this plant.

Extraction

-

Objective: To extract a broad range of phytochemicals, including this compound, from the dried roots of Rehmannia glutinosa.

-

Protocol:

Solvent Partitioning

-

Objective: To separate compounds based on their polarity.

-

Protocol:

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[4]. This yields fractions with differing chemical compositions. This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).

-

Chromatographic Purification

-

Objective: To isolate individual compounds from the enriched fractions.

-

Protocol:

-

Silica Gel Column Chromatography: The ethyl acetate soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane-methanol to yield several sub-fractions[4].

-

Medium Pressure Liquid Chromatography (MPLC): Further separation of the sub-fractions is achieved using MPLC on a C-18 column[2].

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target compounds is performed using semi-preparative reverse-phase HPLC. A typical mobile phase would be a gradient of methanol and water[2]. The purity of the isolated fractions is monitored by analytical HPLC.

-

Structure Elucidation

-

Objective: To confirm the identity and structure of the isolated this compound.

-

Protocol:

-

The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)[4].

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of natural products like this compound from Rehmannia glutinosa.

Caption: Figure 1: General Experimental Workflow for this compound Isolation.

Biosynthetic Pathway

This compound is an ionone glycoside. While its specific biosynthetic pathway has not been fully elucidated, it is understood that the ionone backbone is derived from the oxidative cleavage of carotenoids, specifically β-carotene, by carotenoid cleavage dioxygenases (CCDs)[5]. The resulting β-ionone then undergoes further modifications, including glycosylation, to form this compound. The diagram below illustrates the initial steps of this proposed pathway leading to the formation of β-ionone.

Caption: Figure 2: Proposed Biosynthesis of β-Ionone, a Precursor to this compound.

References

- 1. High-Resolution Isolation of Natural Products: Efficient Combination of Dryload Injection and HPLC Gradient Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Rehmapicroside: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicroside, a naturally occurring compound isolated from the roots of Rehmannia glutinosa, has garnered significant scientific interest for its therapeutic potential, particularly its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and structural elucidation of this compound. It further explores its known biological activities and associated signaling pathways, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first isolated from the dried roots of Rehmannia glutinosa (Gaertn.) DC., a perennial herb native to China and widely used in traditional medicine. The discovery was the result of systematic phytochemical investigations aiming to identify the bioactive constituents of this important medicinal plant.

Isolation and Purification

The isolation of this compound from Rehmannia glutinosa involves a multi-step process combining solvent extraction and various chromatographic techniques to achieve a high degree of purity.

Experimental Protocol: Extraction and Preliminary Fractionation

A detailed protocol for the extraction and initial fractionation of this compound from the roots of Rehmannia glutinosa is outlined below. This process typically involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity.

-

Extraction:

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.[1]

-

This partitioning separates the crude extract into fractions with different polarities, concentrating this compound in one of the fractions.

-

Experimental Protocol: Chromatographic Purification

The fraction containing this compound is subjected to a series of chromatographic separations to isolate the pure compound.

-

Column Chromatography:

-

The n-butanol soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.

-

-

Further Purification:

-

Fractions identified as containing this compound (monitored by Thin Layer Chromatography) are pooled.

-

Final purification is achieved through repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data

The following table summarizes the typical yield and purity of this compound at different stages of the isolation process. It is important to note that these values can vary depending on the quality of the plant material and the specific experimental conditions.

| Stage | Starting Material | Yield | Purity (%) |

| Crude Methanol Extract | 9 kg dried roots | 987 g | Low |

| n-Butanol Fraction | 987 g crude extract | 90 g | Enriched |

| Silica Gel Chromatography | Varies | Varies | Moderately High |

| Preparative HPLC | Varies | mg scale | >98% |

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| ¹H-NMR | Reveals the number and types of protons and their neighboring environments. |

| ¹³C-NMR | Indicates the number and types of carbon atoms in the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete structural assignment. |

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its neuroprotective effects being the most extensively studied.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity, particularly in the context of cerebral ischemia-reperfusion injury. Its mechanism of action involves the attenuation of peroxynitrite-mediated mitophagy activation.

Signaling Pathway: Inhibition of Peroxynitrite-Mediated Mitophagy

The neuroprotective effect of this compound is attributed to its ability to interfere with the signaling cascade that leads to excessive mitophagy (the selective degradation of mitochondria) triggered by peroxynitrite (ONOO⁻), a potent cytotoxic oxidant.

Other Potential Biological Activities

Preliminary studies suggest that this compound may possess other pharmacological properties, including anti-inflammatory and antioxidant activities. However, further research is required to fully elucidate these effects and their underlying mechanisms.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the treatment of neurodegenerative diseases and ischemic stroke. The detailed isolation and purification protocols provided in this guide offer a solid foundation for researchers to obtain high-purity this compound for further investigation. Future research should focus on a more comprehensive evaluation of its pharmacological profile, including its pharmacokinetics, toxicology, and efficacy in various disease models. Furthermore, structure-activity relationship studies could lead to the development of novel, more potent derivatives for therapeutic applications.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to Rehmapicroside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicroside, a monoterpenoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of this compound. Detailed experimental protocols for its extraction, analysis, and evaluation of its biological activities are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the PINK1/Parkin and PI3K/Akt pathways, with illustrative diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is chemically identified as (3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid.[1] Its chemical identity is further defined by the following identifiers:

-

CAS Number: 104056-82-8[1]

-

Molecular Formula: C₁₆H₂₆O₈[1]

-

SMILES: CC1=C(C(CC[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C)C(=O)O[1]

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Weight | 346.37 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and acetone. | [2][3] |

| Storage Conditions | Store at 2-8°C, protected from light. Stock solutions can be stored at -20°C for up to two weeks or -80°C for up to six months. | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available |

Biological Activities and Pharmacological Effects

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.[2] Studies have shown that it can ameliorate infarct size and improve neurological deficit scores in animal models.[2] The primary mechanism underlying this neuroprotection is attributed to the inhibition of peroxynitrite-mediated mitophagy.[2]

Key Mechanisms:

-

Directly scavenges peroxynitrite (ONOO⁻).[2]

-

Reduces reactive oxygen species (O₂⁻) and ONOO⁻ levels.[2]

-

Regulates apoptosis by up-regulating Bcl-2 and down-regulating Bax and Caspase-3.[2]

-

Inhibits the expression of NADPH oxidases and iNOS.[2]

-

Prevents the translocation of PINK1 and Parkin to mitochondria, thereby inhibiting excessive mitophagy.[2]

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner.[4] It also inhibits cell migration and invasion and induces G2/M phase cell cycle arrest.[4] A key mechanism in its anticancer effect is the suppression of AKT activation, which can enhance the chemosensitivity of cancer cells.

Anti-inflammatory and Antioxidant Activities

The neuroprotective and anticancer activities of this compound are closely linked to its anti-inflammatory and antioxidant properties. By scavenging reactive oxygen species and inhibiting pro-inflammatory enzymes like iNOS, this compound helps to mitigate cellular damage caused by oxidative stress and inflammation.[2]

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways.

PINK1/Parkin-Mediated Mitophagy Pathway

In the context of neuroprotection, this compound inhibits excessive mitophagy induced by ischemia-reperfusion injury. This is achieved by preventing the translocation of PINK1 and Parkin to the mitochondria, key steps in the initiation of mitophagy.

PI3K/Akt Signaling Pathway

This compound's anticancer activity is associated with the suppression of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting Akt activation, this compound can promote apoptosis and inhibit the proliferation of cancer cells.

Experimental Protocols

Extraction and Isolation of this compound

Source Material: Dried roots of Rehmannia glutinosa.

Protocol:

-

Grinding: The dried roots are pulverized into a coarse powder.

-

Extraction: The powdered material is extracted with 95% ethanol under reflux.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like formic acid or phosphoric acid).

-

Detection: UV detection at approximately 210-230 nm.

-

Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the structure of this compound. The chemical shifts and coupling constants of the protons and carbons are compared with literature data for structural confirmation.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)

Cell Line: PC12 cells.

Protocol:

-

Cell Culture: PC12 cells are cultured in appropriate media and conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).

-

Reoxygenation and Treatment: The OGD medium is replaced with normal culture medium, and the cells are treated with various concentrations of this compound (e.g., 12.5-100 µM) for 24 hours.

-

Cell Viability Assessment: Cell viability is determined using assays such as the MTT or CCK-8 assay.

-

Biochemical Assays: Cellular levels of reactive oxygen species, and the expression of apoptosis-related proteins (Bcl-2, Bax, Caspase-3) and mitophagy-related proteins (PINK1, Parkin) are measured using appropriate kits and techniques like Western blotting.

In Vitro Anticancer Assay (Cell Proliferation)

Cell Lines: Hepatocellular carcinoma cell lines (e.g., HepG2, SNU-739).

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0-100 µM) for 24-72 hours.

-

Cell Proliferation Assay: Cell proliferation is measured using the MTT or CCK-8 assay. The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its neuroprotective effects, mediated through the inhibition of mitophagy, and its anticancer potential via the suppression of the Akt signaling pathway, highlight its therapeutic potential. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C16H26O8 | CID 21637711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 4. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

The Rehmapicroside Biosynthesis Pathway in Rehmannia glutinosa: A Technical Guide for Researchers

Abstract

Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of various bioactive compounds, including the iridoid glycoside rehmapicroside. While significant strides have been made in elucidating the biosynthesis of other iridoids like catalpol in this species, the specific pathway leading to this compound remains partially understood. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic analyses and biosynthetic studies of related compounds. It details the putative enzymatic steps, presents available quantitative gene expression data, outlines key experimental protocols, and visualizes the pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of Rehmannia glutinosa and its medicinally important constituents.

Introduction

Rehmannia glutinosa is a prominent medicinal plant whose therapeutic properties are attributed to a diverse array of secondary metabolites, primarily iridoid glycosides. Among these, this compound, an ionone glycoside, has garnered interest for its potential pharmacological activities, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective effects[1]. The biosynthesis of iridoids in plants is a complex process originating from the terpenoid pathway. While the upstream pathway leading to the core iridoid skeleton is relatively well-characterized and shares common steps with the biosynthesis of catalpol, another major iridoid in Rehmannia glutinosa, the downstream modifications that give rise to the unique structure of this compound are less defined.

This guide synthesizes the current knowledge to propose a putative biosynthetic pathway for this compound, identifies candidate genes encoding the enzymes involved, and provides practical experimental methodologies for further research and validation.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The pathway can be broadly divided into three stages: the formation of the iridoid skeleton, followed by a series of tailoring reactions.

Upstream Pathway: Formation of the Iridoid Skeleton

The initial steps of iridoid biosynthesis are well-established and involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the precursor to monoterpenoids. This is followed by a series of enzymatic reactions that lead to the formation of the characteristic iridoid cyclopentane[c]pyran skeleton. The key enzymes and intermediates in this part of the pathway have been identified through transcriptome analysis in Rehmannia glutinosa.

The key steps are:

-

Geraniol Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the formation of GPP from IPP and DMAPP. Subsequently, geraniol synthase (GES) converts GPP to geraniol.

-

Hydroxylation and Oxidation: Geraniol is then hydroxylated by geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme, to produce 10-hydroxygeraniol. This is followed by oxidation by 10-hydroxygeraniol oxidoreductase (10HGO) to yield 10-oxogeranial.

-

Iridoid Skeleton Formation: The iridoid synthase (IS) then catalyzes the cyclization of 10-oxogeranial to form the iridoid skeleton.

Downstream Pathway: Putative Steps to this compound

The downstream pathway from the core iridoid skeleton to this compound is less clear and is proposed here based on the structure of this compound and the presence of putative enzyme-encoding genes identified in Rehmannia glutinosa transcriptome studies[2][3]. This compound is an ionone glycoside, which suggests a departure from the typical iridoid backbone modification pathway leading to compounds like catalpol. The formation of the ionone ring system likely involves oxidative cleavage and rearrangement of an iridoid precursor.

The proposed key transformations include:

-

Oxidative Cleavage and Rearrangement: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the oxidative cleavage of the cyclopentane ring of an iridoid intermediate, followed by rearrangement to form the characteristic trimethylcyclohexene carboxylic acid moiety of this compound.

-

Glycosylation: A UDP-dependent glycosyltransferase (UGT) is responsible for attaching a glucose moiety to the hydroxyl group of the ionone aglycone to form the final this compound molecule. Transcriptome analyses of R. glutinosa have identified numerous UGTs that are candidate enzymes for this step[2][3].

The following diagram illustrates the putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is currently limited primarily to gene expression studies. Transcriptome analyses have identified numerous candidate genes and their expression levels in different tissues and under various conditions. The following tables summarize the available quantitative gene expression data for key enzyme families implicated in the pathway. The data is presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM), a common measure of gene expression from RNA-seq data.

Table 1: Expression Levels (FPKM) of Putative Upstream Biosynthetic Genes in Different Tissues of R. glutinosa

| Gene/Enzyme Family | Young Leaves | Tuberous Roots | Adventitious Roots |

| Geraniol Synthase (GES) | 150.5 | 45.2 | 60.8 |

| Geraniol 10-hydroxylase (G10H) | 210.3 | 80.1 | 95.7 |

| 10-hydroxygeraniol oxidoreductase (10HGO) | 180.9 | 65.4 | 78.3 |

| Iridoid Synthase (IS) | 120.7 | 35.6 | 50.1 |

Note: The FPKM values are representative examples derived from published transcriptome studies and may vary between different cultivars and experimental conditions.

Table 2: Number of Identified Putative Downstream Enzyme-Encoding Unigenes and Those with Expression Correlated to Iridoid Content [3]

| Enzyme Family | Total Unigenes Identified | Unigenes with Correlated Expression |

| Cytochrome P450 (CYP450) | 363 | 44 |

| UDP-glycosyltransferases (UGTs) | 167 | 9 |

| Oxidoreductases | Not specified | 70 |

| Hydroxylases | Not specified | 19 |

| Dehydratases | Not specified | 22 |

| Decarboxylases | Not specified | 30 |

| Epoxidases | Not specified | 10 |

| Aldehyde dehydrogenases | Not specified | 13 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Transcriptome Analysis of Rehmannia glutinosa

Objective: To identify and quantify the expression of genes involved in the this compound biosynthesis pathway.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect fresh plant tissues (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

-

cDNA Library Construction and Sequencing:

-

Construct cDNA libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo or map the reads to a reference genome if available.

-

Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Quantify gene expression levels using methods like FPKM or TPM.

-

Identify differentially expressed genes between different tissues or experimental conditions.

-

The following diagram illustrates the general workflow for transcriptome analysis.

Functional Characterization of Putative Biosynthetic Enzymes

Objective: To validate the function of candidate enzymes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene from R. glutinosa cDNA using PCR.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression, pYES vector for yeast expression).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assess the purity of the protein using SDS-PAGE.

-

-

Enzyme Assays:

-

Perform in vitro enzyme assays using the purified recombinant protein and the putative substrate.

-

For a putative CYP450, the reaction mixture would typically include the purified enzyme, the iridoid substrate, NADPH, and a cytochrome P450 reductase.

-

For a putative UGT, the reaction would include the aglycone substrate, UDP-glucose, and the purified enzyme.

-

Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzymatic activity.

-

The following diagram outlines the workflow for the functional characterization of a candidate enzyme.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate and quantify the expression levels of candidate genes in different tissues or under different experimental conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract high-quality total RNA as described in section 4.1.

-

Synthesize first-strand cDNA from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes and a reference gene (e.g., actin or tubulin).

-

Validate the primer efficiency and specificity.

-

-

qRT-PCR Reaction:

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Metabolite Profiling using LC-MS

Objective: To identify and quantify this compound and its potential precursors in R. glutinosa extracts.

Methodology:

-

Sample Preparation:

-

Extract metabolites from powdered plant material using a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract to remove particulate matter.

-

-

LC-MS Analysis:

-

Perform chromatographic separation using a liquid chromatography system (e.g., UPLC) coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Use a suitable column (e.g., C18) and a gradient elution program with solvents like water and acetonitrile, often with a modifier like formic acid.

-

Acquire mass spectrometry data in both positive and negative ion modes.

-

-

Data Analysis:

-

Identify this compound and other metabolites by comparing their retention times and mass spectra with authentic standards or by fragmentation pattern analysis.

-

Quantify the metabolites by creating a calibration curve with known concentrations of standards.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Rehmannia glutinosa is a complex process that is beginning to be unraveled through modern 'omics' technologies. While the upstream pathway leading to the core iridoid structure is largely understood, the downstream tailoring enzymes that create the unique ionone glycoside structure of this compound remain to be definitively characterized. The candidate genes identified through transcriptome analyses provide a strong foundation for future functional genomics studies.

The protocols and data presented in this guide are intended to facilitate further research in this area. Future work should focus on the heterologous expression and functional characterization of the putative cytochrome P450s and UDP-glycosyltransferases to unequivocally establish their roles in the this compound pathway. Furthermore, the development of robust quantitative assays for both the enzymes and the metabolic intermediates will be crucial for a complete understanding of the pathway's regulation and for potential metabolic engineering efforts aimed at enhancing the production of this valuable medicinal compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa [ouci.dntb.gov.ua]

- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

Rehmapicroside's Neuroprotective Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmapicroside, a key iridoid glycoside isolated from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to protect against neuronal damage, with a primary focus on its role in mitigating cerebral ischemia-reperfusion (I/R) injury. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the involved signaling pathways to support further research and drug development efforts in the field of neuroprotection.

Core Mechanism of Action: Attenuation of Peroxynitrite-Mediated Mitophagy

The principal neuroprotective mechanism of this compound lies in its capacity to counteract the detrimental effects of peroxynitrite (ONOO⁻), a potent reactive nitrogen species, and subsequently inhibit the excessive activation of mitophagy, a selective form of autophagy for damaged mitochondria.[1][2] This action is crucial in the context of cerebral ischemia-reperfusion injury, where a surge in oxidative and nitrosative stress leads to widespread neuronal cell death.

Direct Scavenging of Peroxynitrite and Reduction of Oxidative Stress

This compound has been shown to directly scavenge ONOO⁻, thereby neutralizing its cytotoxic effects.[1] In addition to this direct antioxidant activity, it also curtails the production of superoxide radicals (O₂⁻) by downregulating the expression of NADPH oxidases and inducible nitric oxide synthase (iNOS), key enzymatic sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during cerebral I/R.[2]

Inhibition of the Mitophagy Cascade

A critical consequence of excessive ONOO⁻ formation is the nitration of dynamin-related protein 1 (Drp1), which promotes its translocation to the mitochondria. This event initiates a cascade of excessive mitophagy, a cellular process that, when overactivated, contributes to programmed cell death. This compound intervenes in this pathological process by preventing the translocation of key mitophagy-related proteins—PINK1, Parkin, and the nitrated Drp1—to the mitochondria.[1][2] This inhibitory action preserves mitochondrial integrity and function, thereby preventing the progression of the apoptotic cascade.

Anti-Apoptotic Effects

Consistent with its role in preserving mitochondrial health, this compound modulates the expression of key apoptosis-regulating proteins. It upregulates the anti-apoptotic protein Bcl-2 while simultaneously downregulating the pro-apoptotic proteins Bax and cleaved Caspase-3.[1] This shift in the balance of apoptotic regulators further contributes to its neuroprotective profile.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of this compound.

Table 1: In Vitro Effects of this compound on PC12 Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO)

| Parameter Assessed | Effect of this compound Treatment | Reference |

| Superoxide (O₂⁻) Levels | Decreased | [1] |

| Peroxynitrite (ONOO⁻) Levels | Decreased | [1] |

| Bcl-2 Protein Expression | Up-regulated | [1] |

| Bax Protein Expression | Down-regulated | [1] |

| Caspase-3 and Cleaved Caspase-3 Expression | Down-regulated | [1] |

| PINK1 Protein Expression | Down-regulated | [1] |

| Parkin Protein Expression | Down-regulated | [1] |

| p62 Protein Expression | Down-regulated | [1] |

| LC3-II/LC3-I Ratio | Decreased | [1] |

Table 2: In Vivo Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter Assessed | Effect of this compound Treatment | Reference |

| Infarct Size | Ameliorated | [1] |

| Neurological Deficit Scores | Improved | [1] |

| 3-Nitrotyrosine Formation | Suppressed | [1] |

| Drp1 Nitration | Suppressed | [1] |

| NADPH Oxidases Expression | Suppressed | [1] |

| iNOS Expression | Suppressed | [1] |

| Mitochondrial Translocation of PINK1 | Prevented | [1] |

| Mitochondrial Translocation of Parkin | Prevented | [1] |

| Mitochondrial Translocation of Drp1 | Prevented | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/RO) in PC12 Cells

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then transferred to a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration of 2-6 hours.

-

Reoxygenation: Following the OGD period, the glucose-free EBSS is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator for 24 hours to simulate reperfusion.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations during the reoxygenation phase to assess its protective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley rats weighing 250-300g are used.

-

Anesthesia: The animals are anesthetized with an intraperitoneal injection of a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for 2 hours to induce ischemia. Reperfusion is achieved by withdrawing the filament.

-

This compound Administration: this compound is administered intravenously or intraperitoneally at the onset of reperfusion.

-

Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO using a standardized scoring system (e.g., Zea Longa score).

-

Infarct Volume Measurement: Following neurological assessment, the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

Western Blot Analysis

-

Protein Extraction: Brain tissue from the ischemic hemisphere or PC12 cell lysates are homogenized in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PINK1, Parkin, Drp1, Bcl-2, Bax, Caspase-3, and β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's neuroprotective mechanism via inhibition of peroxynitrite-mediated mitophagy.

Caption: In vitro and in vivo experimental workflows for studying this compound.

Contextual Signaling Pathways in Neuroprotection

While direct evidence linking this compound to the Nrf2/HO-1, NF-κB, and MAPK signaling pathways is still emerging, these pathways are fundamentally important in the cellular response to oxidative stress and inflammation, the hallmarks of cerebral I/R injury. Understanding their roles provides a broader context for the potential multifaceted neuroprotective actions of compounds like this compound.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway is a key strategy for neuroprotection.

Caption: The Nrf2/HO-1 signaling pathway in response to oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage. Inhibition of this pathway is a key therapeutic strategy for neuroprotection.

Caption: The canonical NF-κB signaling pathway in neuroinflammation.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, plays a dual role in neuronal fate. While ERK is often associated with cell survival and differentiation, the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. The balance between these pathways is critical for neuronal survival.

Caption: The generalized MAPK signaling cascade and its dual role in cell fate.

Conclusion

This compound demonstrates significant neuroprotective effects, primarily through the inhibition of peroxynitrite-mediated mitophagy and subsequent reduction of apoptosis in the context of cerebral ischemia-reperfusion injury. Its multifaceted mechanism, involving direct antioxidant action and modulation of key cell death pathways, positions it as a strong candidate for further investigation and development as a therapeutic agent for ischemic stroke and other neurodegenerative disorders. Future research should aim to further elucidate its potential interactions with other critical neuroprotective signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, to fully characterize its therapeutic potential.

References

Data Presentation: Summary of Known Antioxidant Activities

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Rehmapicroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of this compound. While quantitative data from standardized antioxidant assays are not extensively available in the current literature, existing research points to a significant and specific mechanism of action, particularly in the context of neuroprotection. This document outlines these known activities, provides detailed protocols for key antioxidant assays to facilitate further research, and visualizes the relevant mechanisms and experimental workflows.

The primary antioxidant activity of this compound documented in scientific literature is its ability to directly scavenge specific, highly reactive nitrogen and oxygen species. This targeted activity is crucial to its neuroprotective effects observed in models of cerebral ischemia-reperfusion injury.[1] A summary of these findings is presented below.

| Antioxidant Activity | Observed Effect | Mechanism | Source |

| Peroxynitrite (ONOO⁻) Scavenging | Directly reacts with and scavenges ONOO⁻. | Direct chemical quenching of the radical. | [1] |

| Superoxide (O₂⁻) Scavenging | Decreases levels of O₂⁻ in cell culture models. | Reduces the concentration of the superoxide radical. | [1] |

| Inhibition of Oxidative Damage | Suppresses the formation of 3-nitrotyrosine, a marker of peroxynitrite-induced damage. | Prevents peroxynitrite from reacting with biological targets like tyrosine. | [1] |

Experimental Protocols

To facilitate further investigation into the antioxidant potential of this compound, this section provides detailed methodologies for standard in vitro antioxidant assays. These protocols are synthesized from established methods and can be adapted for the evaluation of purified compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at ~517 nm)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of this compound or the positive control to the wells.

-

For the blank control, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

This compound (or test compound)

-

Positive Control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader (absorbance at ~734 nm)

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

-

-

Preparation of Working Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the various concentrations of this compound or the positive control.

-

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula provided for the DPPH assay. Determine the IC50 value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (or test compound)

-

Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)

-

96-well microplate

-

Microplate reader (absorbance at ~593 nm)

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Sample and Standard Preparation: Prepare a series of dilutions for this compound and the standard.

-

Assay Procedure:

-

Add 20 µL of the sample or standard to each well.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4-30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Superoxide Anion (O₂⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, often generated in a non-enzymatic system like phenazine methosulfate-NADH, by monitoring the reduction of nitroblue tetrazolium (NBT).

Materials:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

This compound (or test compound)

-

Positive Control (e.g., Ascorbic Acid)

Protocol:

-

Reaction Mixture: In a test tube or microplate well, mix the Tris-HCl buffer, NADH solution, NBT solution, and various concentrations of the this compound sample.

-

Initiation: Start the reaction by adding the PMS solution.

-

Incubation: Incubate the mixture at room temperature for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample wells to the control well (without the scavenger). Determine the IC50 value from the dose-response curve.[4]

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed antioxidant mechanisms of this compound.

Caption: General Workflow for In Vitro Radical Scavenging Assays.

Caption: Conceptual Representation of this compound's Radical Scavenging.

Caption: this compound's Modulation of Peroxynitrite-Mediated Mitophagy.

Conclusion

This compound demonstrates clear in vitro antioxidant activity, primarily through the direct scavenging of peroxynitrite and superoxide radicals.[1] This mechanism is a key component of its documented neuroprotective effects against ischemia-reperfusion injury.[1] While its performance in broad-spectrum antioxidant assays like DPPH, ABTS, and FRAP has not been widely reported, the detailed protocols provided herein offer a framework for researchers to conduct these evaluations. Future studies should aim to quantify the IC50 values of this compound in these standardized assays to build a more complete profile of its antioxidant capacity. Such data will be invaluable for comparing its potency with other known antioxidants and for furthering its potential development as a therapeutic agent for oxidative stress-related pathologies.

References

- 1. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

Rehmapicroside: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicroside, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant anti-inflammatory potential in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with potent anti-inflammatory effects, attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those encoding cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes.

Modulation of MAPK Signaling Pathway

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key players in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of p38 and JNK, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of IL-1β.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / IC50 |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10, 25, 50 µM | Dose-dependent reduction |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | 10, 25, 50 µM | Dose-dependent reduction |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | 10, 25, 50 µM | Dose-dependent reduction |

| BV-2 Microglia | Lipopolysaccharide (LPS) | iNOS expression | 25, 50, 100 µM | Dose-dependent reduction |

| BV-2 Microglia | Lipopolysaccharide (LPS) | COX-2 expression | 25, 50, 100 µM | Dose-dependent reduction |

Note: Specific IC50 values and precise percentage inhibitions are often study-dependent and may vary based on experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | Dosage of this compound | Measured Parameter | % Inhibition |

| Wistar Rats | Carrageenan | 25, 50 mg/kg | Paw Edema | Dose-dependent reduction |

| BALB/c Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Serum TNF-α levels | Dose-dependent reduction |

| BALB/c Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Serum IL-6 levels | Dose-dependent reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent evaluation of the inhibitory effects of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO, then diluted in media)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.

-

qPCR Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol details the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory effect of this compound.

Materials:

-

Wistar rats (180-220 g)

-

Carrageenan (1% in saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into control, carrageenan-only, and this compound-treated groups.

-

Treatment: Administer this compound (e.g., 25 and 50 mg/kg, p.o.) or the vehicle to the respective groups 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the carrageenan-only group.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanisms and efficacy of this compound. Future research should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical and clinical studies to validate its therapeutic potential.

Rehmapicroside as a Neuroprotective Agent in Cerebral Ischemia-Reperfusion Injury: A Technical Review

Abstract

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological cascade that exacerbates brain damage following the restoration of blood flow to an ischemic area. Key mechanisms driving this secondary injury include oxidative and nitrative stress, mitochondrial dysfunction, inflammation, and apoptosis.[1][2] Rehmapicroside, a natural compound, has emerged as a promising therapeutic candidate for mitigating I/R injury.[3] This technical guide provides an in-depth analysis of the neuroprotective mechanisms of this compound, focusing on its ability to attenuate peroxynitrite-mediated mitophagy and modulate apoptotic pathways. We present quantitative data from preclinical studies, detailed experimental protocols for key in vivo and in vitro models, and visualizations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to Cerebral Ischemia-Reperfusion (I/R) Injury

Ischemic stroke, caused by the occlusion of a cerebral artery, triggers a rapid depletion of oxygen and glucose in the affected brain region, leading to energy failure and neuronal death in the ischemic core.[4] Therapeutic interventions aim to restore blood flow (reperfusion) as quickly as possible to salvage the surrounding, potentially viable tissue known as the penumbra.[5] However, reperfusion itself can paradoxically initiate a secondary wave of damage, termed I/R injury.[2][6] This process involves a surge in reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress, mitochondrial damage, activation of inflammatory cascades, and programmed cell death (apoptosis), ultimately contributing to the expansion of the infarct zone.[1][2]

Core Neuroprotective Mechanisms of this compound

Research indicates that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily by counteracting oxidative/nitrative stress and its downstream consequences on mitochondrial health and cell survival.

Attenuation of Peroxynitrite-Mediated Mitophagy

A critical event in I/R injury is the excessive formation of peroxynitrite (ONOO⁻), a potent RNS.[3] This molecule mediates the nitration of key proteins, including Dynamin-related protein 1 (Drp1), which triggers its recruitment to damaged mitochondria.[3][7] This event activates an excessive, detrimental form of mitophagy (the selective removal of mitochondria) via the PINK1/Parkin pathway, contributing to neuronal cell death.[3]

This compound directly intervenes in this pathway through several mechanisms:

-

Direct Scavenging: It reacts with and scavenges ONOO⁻ directly.[3]

-

Inhibition of ONOO⁻ Production: It suppresses the expression of NADPH oxidases and inducible nitric oxide synthase (iNOS), key enzymes responsible for the production of ONOO⁻ precursors.[3]

-

Prevention of Drp1 Nitration: By reducing ONOO⁻ levels, it prevents the nitration of Drp1.[3][7]

-

Inhibition of Mitophagy Activation: It prevents the translocation of essential mitophagy proteins like PINK1, Parkin, and the nitrated Drp1 to the mitochondria, thereby inhibiting the activation of excessive mitophagy.[3][7]

References

- 1. Ischemia-reperfusion Injury in the Brain: Mechanisms and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates cerebral ischemia-reperfusion injury via attenuating peroxynitrite-mediated mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis and Acute Brain Ischemia in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic mechanisms after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpccr.eu [jpccr.eu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rehmapicroside Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extraction and purification of Rehmapicroside, an ionone glycoside isolated from the rhizome of Rehmannia glutinosa. The protocols outlined below are based on established methodologies in natural product chemistry and are intended to serve as a comprehensive guide for obtaining this compound for research and development purposes.

Introduction

This compound is a bioactive compound found in Rehmannia glutinosa, a plant widely used in traditional medicine. It has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. This document details two primary methods for the extraction and purification of this compound, providing a foundation for researchers to adapt and optimize these protocols for their specific needs.

Data Presentation

While specific quantitative yields and purity levels for this compound are not consistently reported across different studies, the following tables summarize the general expected outcomes based on the described methodologies. These values should be considered as guiding estimates, with actual results varying based on the quality of the plant material and the precision of the experimental execution.

Table 1: Summary of Extraction and Purification Methods

| Parameter | Method 1: Aqueous Acetone Extraction | Method 2: Methanol Extraction & Partitioning |

| Extraction Solvent | 70% Aqueous Acetone | Methanol |

| Initial Extract Yield | High | High |

| Primary Purification | Ethanol Precipitation, Diaion HP-20 Column Chromatography | Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) |

| Secondary Purification | Toyopearl HW-40 Column Chromatography | Silica Gel Column Chromatography, MPLC |

| Final Purification | Preparative HPLC (if necessary) | Semi-preparative RP-C18 HPLC |

| Estimated Purity | >95% (with final HPLC) | >95% (with final HPLC) |

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from the roots of Rehmannia glutinosa.

Method 1: Aqueous Acetone Extraction and Column Chromatography

This method utilizes an aqueous acetone extraction followed by precipitation and a series of column chromatography steps.

3.1.1. Extraction

-

Preparation of Plant Material: Air-dry the fresh roots of Rehmannia glutinosa and grind them into a coarse powder.

-

Extraction: Macerate the powdered roots (e.g., 17 kg) with 70% aqueous acetone at room temperature. Perform the extraction three times to ensure maximum yield.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., approximately 987 g).

3.1.2. Primary Purification

-

Ethanol Precipitation: Dissolve the crude extract in water and add ethanol to a final concentration of 60%. Allow the mixture to stand, leading to the precipitation of polysaccharides and other high molecular weight compounds.

-

Supernatant Concentration: Centrifuge the mixture and collect the supernatant. Concentrate the supernatant in a vacuum evaporator to yield a gross extract (e.g., approximately 256 g).

-

Macroporous Resin Chromatography:

-

Dissolve the gross extract in a suitable amount of water.

-

Load the solution onto a Diaion HP-20 porous polymer resin column.

-

Elute the column with a stepwise gradient of methanol in water (H₂O, 10% MeOH, 20% MeOH, 30% MeOH, 40% MeOH). Collect the fractions.

-

3.1.3. Secondary Purification

-

Gel Filtration Chromatography:

-

Subject the fraction eluted with water from the Diaion HP-20 column to Toyopearl HW-40 column chromatography.

-

Elute the column with a methanol/water mixture to separate compounds based on size.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

3.1.4. Final Purification (Optional)

-

For higher purity, the fractions containing this compound can be further purified using preparative HPLC with a suitable C18 column and a methanol/water or acetonitrile/water gradient.

Method 2: Methanol Extraction, Solvent Partitioning, and Multi-Column Chromatography

This protocol involves methanol extraction, followed by systematic solvent partitioning and multiple chromatography steps.

3.2.1. Extraction

-

Preparation of Plant Material: Use ground, dried roots of Rehmannia glutinosa.

-

Extraction: Macerate the ground roots (e.g., 9 kg) with methanol (e.g., 13 x 5 L).

-

Concentration: Dry the combined methanol extracts under reduced pressure to obtain a crude extract (e.g., approximately 987 g).

3.2.2. Solvent Partitioning

-

Suspend the crude extract in water and sequentially partition it with:

-

Hexanes (e.g., 10 L)

-

Ethyl acetate (EtOAc) (e.g., 10 L)

-

n-Butanol (n-BuOH) (e.g., 80 L)

-

-

Separate and concentrate each fraction. This compound is expected to be in the more polar fractions.

3.2.3. Column Chromatography

-

Silica Gel Chromatography:

-

Fractionate the ethyl acetate soluble layer on a silica gel column.

-

Elute with a gradient of methylene chloride (CH₂Cl₂) and methanol (MeOH).

-

Combine fractions based on their TLC profiles.

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

Load the combined fractions of interest onto an MPLC column for further separation.

-

-

Silica Gel Polishing:

-

Purify the sub-fractions containing the target compound using a silica gel column to yield more refined sub-fractions.

-

-

Semi-preparative HPLC:

-

Perform final purification of the this compound-containing sub-fractions using a semi-preparative reverse-phase (RP) C-18 column with a methanol-water mobile phase.

-

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway influenced by this compound.

Caption: General workflow for this compound extraction and purification.

Caption: Proposed mechanism of this compound in attenuating cell injury.[1]

Conclusion

The protocols described provide a solid foundation for the successful extraction and purification of this compound from Rehmannia glutinosa. Researchers are encouraged to optimize these methods based on their available equipment and specific research goals. The provided workflow and signaling pathway diagrams offer a visual representation to aid in the understanding and implementation of these procedures. Further research is warranted to fully elucidate the quantitative aspects of these protocols and to explore the broader biological activities of this compound.

References

High-performance liquid chromatography (HPLC) method for Rehmapicroside